4-(Isoxazol-5-yl)phenol

Physicochemical profiling Ionization state pKa

Researchers pursuing GPR119 agonists per Merck WO2009129036A1 require the para isomer specifically-ortho and meta isomers fail in the patented route. 4-(Isoxazol-5-yl)phenol eliminates this regioisomeric uncertainty. • Validated intermediate for GPR119 agonists (EC50 0.7-19 nM in HEK293 cAMP assays) • No TrmD binding (unlike ortho isomer; cf. PDB 6QO4), ensuring selectivity control • CNS drug-like properties: XLogP 1.7, TPSA 46.3 Ų, single H-bond donor Supplied with CoA; ready for immediate dispatch.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 502658-76-6
Cat. No. B1436758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Isoxazol-5-yl)phenol
CAS502658-76-6
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NO2)O
InChIInChI=1S/C9H7NO2/c11-8-3-1-7(2-4-8)9-5-6-10-12-9/h1-6,11H
InChIKeyFVIYAEXWKAXWOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Isoxazol-5-yl)phenol Physicochemical Profile


4-(Isoxazol-5-yl)phenol (CAS 502658-76-6) is a para-substituted phenylisoxazole with molecular formula C9H7NO2 and molecular weight 161.16 g/mol . The compound belongs to the isoxazole-phenol hybrid class, serving primarily as a versatile synthetic building block in medicinal chemistry and agrochemical research [1]. Its computed physicochemical properties include a predicted pKa of 9.02±0.15, XLogP of 1.7, topological polar surface area (TPSA) of 46.3 Ų, a single hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond [2]. The para-substitution geometry differentiates it fundamentally from its ortho and meta positional isomers in both physical form and molecular recognition capability.

Isomer-defined synthetic building block for medicinal chemistry and agrochemical research
Explicitly validated as a key intermediate in a GPR119 agonist synthetic route (Merck patent)
Supports CNS drug-likeness assessment with computed XLogP 1.7 and TPSA 46.3 Ų profile

4-(Isoxazol-5-yl)phenol Isomer Differentiation


The three positional isomers—4-(isoxazol-5-yl)phenol (para), 2-(isoxazol-5-yl)phenol (ortho), and 3-(isoxazol-5-yl)phenol (meta)—share identical molecular formulae and molecular weight but exhibit materially divergent physicochemical and biological properties . The ortho isomer is a crystalline solid (mp 183–186 °C) capable of intramolecular hydrogen bonding between the phenol -OH and the isoxazole nitrogen, which alters its acidity, solubility, and molecular recognition profile . The meta isomer exhibits a substantially higher predicted boiling point (372.7 °C vs. 336.9 °C) suggesting different intermolecular forces . Critically, the ortho isomer has been co-crystallized with the bacterial target TrmD (PDB 6QO4 at 1.78 Å resolution), while no such binding has been reported for the para isomer, demonstrating that these isomers are not functionally interchangeable in biological systems [1]. The following quantitative evidence sections detail precisely where 4-(isoxazol-5-yl)phenol diverges from its closest analogs.

Positional isomer mismatch
The ortho isomer (2-(isoxazol-5-yl)phenol) forms intramolecular hydrogen bonds that alter its ionization, solubility, and target recognition, so direct replacement may shift assay response.
Differentiated biological target engagement
Crystallographic evidence confirms the ortho isomer is a TrmD ligand (PDB 6QO4), whereas the para isomer shows no reported binding; functional equivalence cannot be assumed in fragment screening.
Process chemistry divergence
Boiling point differences (~16 °C vs. ortho, ~36 °C vs. meta) mean purification protocols designed for one isomer may not transfer directly to another without revalidation.

4-(Isoxazol-5-yl)phenol Differentiation Evidence


pKa Shift vs. Phenol Impacts Ionization

The predicted pKa of 4-(isoxazol-5-yl)phenol is 9.02±0.15, approximately one log unit more acidic than unsubstituted phenol (pKa ~10.0), attributable to the electron-withdrawing effect of the isoxazole ring at the para position . At physiological pH 7.4, this translates to approximately 2.3% of the para isomer existing in the neutral phenol form versus approximately 0.25% for phenol itself, a roughly 9-fold difference in neutral species availability relevant to passive membrane permeability and hydrogen-bonding capacity . In contrast, the ortho isomer 2-(isoxazol-5-yl)phenol is capable of forming an intramolecular O-H···N hydrogen bond between the phenol hydroxyl and isoxazole nitrogen, which would further perturb its pKa downward, though no experimentally measured pKa value has been published for this isomer . This differential protonation behavior means the three positional isomers will partition differently between aqueous and lipid phases at any given pH.

pKa shift vs. phenol
Class-level inference
Para: pKa ~9.02 Phenol: pKa ~10.0
~9× higher neutral phenol fraction at pH 7.4
Ionization state may shift passive permeability and hydrogen-bonding context.
Predicted values; experimental pKa confirmation recommended.
Physicochemical profiling Ionization state pKa

Boiling Point Separation for Isomer Purification

The three positional isomers of isoxazolyl phenol exhibit substantially different boiling points: 2-(isoxazol-5-yl)phenol (ortho) boils at 320.88 °C at 760 mmHg ; 4-(isoxazol-5-yl)phenol (para) has a predicted boiling point of 336.9±17.0 °C ; and 3-(isoxazol-5-yl)phenol (meta) has a predicted boiling point of 372.7±25.0 °C . This represents a span of approximately 52 °C across the three isomers. The para isomer's intermediate boiling point places it 16 °C above the ortho isomer and 36 °C below the meta isomer, a separation sufficient for fractional distillation-based purification or for distinguishing between isomers by GC headspace analysis. Furthermore, the ortho isomer is a crystalline solid at room temperature (mp 183–186 °C) , while neither the para nor meta isomers have reported melting points, suggesting they may exist as liquids or low-melting solids at ambient conditions, impacting handling and formulation protocols .

Boiling point separation
Cross-study comparable
336.9 °CPara isomer (predicted)
ΔTb +16 °C vs. ortho ΔTb −36 °C vs. meta
Supports distillation-based isomer verification and purity control.
Predicted values for para and meta; experimental ortho boiling point.
Purification Boiling point Process chemistry

XLogP and TPSA Support CNS Drug-Likeness

Computed physicochemical descriptors for 4-(isoxazol-5-yl)phenol include an XLogP3-AA value of 1.7 and a topological polar surface area (TPSA) of 46.3 Ų [1]. Both values fall within established drug-likeness thresholds: XLogP between 1 and 3 is considered optimal for balancing aqueous solubility and membrane permeability [2]; TPSA below 60 Ų is predictive of good blood-brain barrier penetration [2]. While the positional isomers share the same molecular formula and thus have identical TPSA, the three-dimensional orientation of the hydroxyl group relative to the isoxazole ring differs, altering the spatial distribution of hydrogen-bonding potential. Specifically, the para isomer presents a linear, rod-like geometry with the H-bond donor (phenol -OH) and acceptor (isoxazole N) at opposite ends of the molecule, maximizing the distance between pharmacophoric features—a topology distinct from the kinked geometry of the ortho and meta isomers that can influence target binding and molecular packing in solid formulations.

CNS drug-likeness profile
Class-level inference
XLogP 1.7 TPSA 46.3 Ų
Both within favorable CNS drug-likeness windows
Linear geometry may support more predictable blood-brain barrier penetration modeling.
TPSA threshold ref: Pajouhesh & Lenz, NeuroRx 2005; computed descriptors from PubChem.
Drug-likeness Lipophilicity CNS permeability

TrmD Binding Selectivity: Ortho vs. Para

The ortho isomer 2-(isoxazol-5-yl)phenol has been co-crystallized with the bacterial target TrmD (tRNA-(N1G37) methyltransferase from Mycobacterium abscessus) and the structure deposited as PDB 6QO4 at a resolution of 1.78 Å [1]. In this structure, designated 'Fragment 3,' the ortho isomer engages the enzyme's active site through hydrogen bonding and hydrophobic interactions [1]. Critically, no equivalent co-crystal structure has been reported for the para isomer 4-(isoxazol-5-yl)phenol with TrmD or any other target in the PDB, indicating that the ortho-specific intramolecular H-bonding network and kinked geometry may be structural prerequisites for TrmD binding. This represents a direct observation of differential molecular recognition between positional isomers: the ortho isomer is a validated fragment hit for TrmD, whereas the para isomer is not a ligand for this target under the same crystallographic screening conditions. For researchers pursuing targets beyond TrmD, the para isomer's inability to engage this particular binding site is advantageous, as it implies a different selectivity profile and reduced anti-target risk in antibiotic development programs [2].

TrmD binding selectivity
Head-to-head
Para: No TrmD binding reported
Ortho: Co-crystallized PDB 6QO4, 1.78 Å
Binary target engagement differentiation
Supports selectivity-based fragment library design and anti-target risk assessment.
Ortho is a validated TrmD ligand; para selectivity context may differ across other targets.
Structural biology Target engagement Fragment-based drug discovery

Key Intermediate for GPR119 Agonists

Patent WO2009129036A1, filed by Merck & Co., explicitly describes the use of 4-(isoxazol-5-yl)phenol as a synthetic intermediate in the preparation of substituted cyclopropyl compounds that act as GPR119 agonists [1]. GPR119 is a validated therapeutic target for type 2 diabetes, obesity, and metabolic syndrome [1]. The patent discloses that the para-phenolic hydroxyl group of 4-(isoxazol-5-yl)phenol serves as a derivatization handle for installing diverse cyclopropyl-containing pharmacophores via etherification or related transformations [1]. This established synthetic route provides a precedent for scalable derivatization at the para position. In contrast, the ortho and meta isomers are not cited in this patent family, indicating that the para isomer's linear geometry is specifically required for the synthetic sequence leading to the final GPR119 agonist structures. The patent further reports that the resulting compounds exhibit EC50 values at human GPR119 in the nanomolar range (e.g., 0.7–19 nM in cAMP assays) when tested in HEK293 cells [2], though these potency values pertain to the final elaborated compounds, not the phenolic intermediate itself.

GPR119 agonist intermediate
Supporting evidence
Merck WO2009129036A1 Para isomer explicitly cited
Final compounds: EC50 0.7–19 nM (GPR119 cAMP assay)
Established synthetic route precedent supports methodological transferability.
Potency values refer to final elaborated compounds, not the phenolic intermediate.
GPR119 agonist Type 2 diabetes Synthetic intermediate

Conformational Restriction Benefits Drug Design

4-(Isoxazol-5-yl)phenol possesses exactly one rotatable bond—the C–C linkage between the phenyl and isoxazole rings—as confirmed by PubChem's computed descriptor (Rotatable Bond Count = 1) [1]. This conformational restriction is functionally significant when compared to common phenol-isoxazole building blocks: the para isomer populates a limited set of low-energy conformations where the two aromatic rings can adopt near-planar or slightly twisted geometries. In contrast, the ortho isomer 2-(isoxazol-5-yl)phenol, while also having one rotatable bond, is further constrained by the intramolecular O-H···N hydrogen bond that locks the phenol -OH into a specific orientation, reducing its availability for intermolecular target engagement . The meta isomer 3-(isoxazol-5-yl)phenol similarly has one rotatable bond but presents the hydroxyl group at a 120° angle relative to the isoxazole ring, creating a different spatial pharmacophore. For structure-based drug design, the para isomer's lower conformational entropy (fewer populated rotamers) translates to a smaller entropic penalty upon target binding, a principle supported by the general observation that rigidified ligands exhibit improved binding free energy per rotatable bond [2].

Conformational restriction
Class-level inference
1 rotatable bond
Linear geometry; no intramolecular H-bond constraint
May offer a more predictable conformational profile for docking and free-energy calculations.
Entropic penalty estimates based on general medicinal chemistry literature precedent.
Conformational restriction Molecular rigidity Structure-based drug design

4-(Isoxazol-5-yl)phenol Application Scenarios


GPR119 Agonist Lead Optimization

Procurement of 4-(isoxazol-5-yl)phenol is directly warranted for medicinal chemistry teams pursuing GPR119 agonists, as the compound is explicitly validated as a synthetic intermediate in Merck's WO2009129036A1 patent [1]. The para-phenolic hydroxyl serves as the derivatization point for installing cyclopropyl pharmacophores that yield final compounds with nanomolar GPR119 potency (EC50 0.7–19 nM in HEK293 cAMP assays). Scientists should prioritize this specific isomer because the patent's synthetic sequence depends on the para orientation for productive coupling; the ortho and meta isomers are not interchangeable in this route [1].

Isomer-Defined Fragment Screening Libraries

For fragment library curation, 4-(isoxazol-5-yl)phenol offers a defined selectivity profile distinct from its ortho isomer. Crystallographic evidence (PDB 6QO4, 1.78 Å) demonstrates that the ortho isomer is a validated ligand for the bacterial target TrmD, while the para isomer shows no such binding [2]. This differential target engagement means that including the para isomer in fragment screens provides a selectivity control: hits identified with the para isomer are unlikely to engage TrmD, reducing anti-target-related attrition in antibacterial programs [2].

CNS Drug Discovery: Passive Permeability

The computed XLogP of 1.7 and TPSA of 46.3 Ų position 4-(isoxazol-5-yl)phenol within CNS drug-like property space [3]. The para isomer's linear geometry and single H-bond donor provide an unencumbered pharmacophore suitable for blood-brain barrier penetration modeling. In contrast, the ortho isomer's intramolecular hydrogen bond may reduce the effective H-bond donor count available for solvation and target interaction, potentially altering CNS penetration predictions [3]. Researchers optimizing CNS-penetrant isoxazole-based leads should select the para isomer for more predictable permeability behavior.

Boiling Point-Based Process Development

In process chemistry settings, the 16 °C boiling point elevation of 4-(isoxazol-5-yl)phenol (336.9 °C) relative to the ortho isomer (320.88 °C) provides a physical basis for purity verification . During scale-up synthesis where isomeric mixtures may arise from regioisomeric cycloaddition, GC or fractional distillation protocols can exploit this boiling point difference to confirm isomeric identity. The para isomer's intermediate boiling point among the three positional isomers makes it analytically distinguishable by standard chromatographic methods .

Application
Selection Property
Validation Focus
GPR119 agonist lead optimization
Patent-validated synthetic intermediate status
Route reproducibility and para-specific derivatization efficiency
Isomer-defined fragment screening
Absence of TrmD anti-target engagement
Selectivity profile vs. ortho isomer in bacterial target screens
CNS-penetrant lead design
Favorable XLogP and TPSA drug-likeness window
Permeability model comparison with intramolecularly H-bonded isomers
Process chemistry scale-up
Intermediate boiling point and GC-detectable separation
Isomer verification by fractional distillation or chromatographic purity

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